molecular formula C8H5ClN2O B13011556 6-chloro-1H-indazole-5-carbaldehyde

6-chloro-1H-indazole-5-carbaldehyde

Cat. No.: B13011556
M. Wt: 180.59 g/mol
InChI Key: WOQTWEHJIORLPP-UHFFFAOYSA-N
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Description

6-chloro-1H-indazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indazole-5-carbaldehyde typically involves the cyclization of substituted hydrazines with aldehydes or ketones. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as copper acetate (Cu(OAc)2) and an oxidant like oxygen (O2) to facilitate the formation of the N-N bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-indazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being investigated. Studies have shown that indazole derivatives can act as inhibitors of phosphoinositide 3-kinase (PI3K) and other key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 6-position and the aldehyde group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and medicinal applications .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloro-1H-indazole-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11)

InChI Key

WOQTWEHJIORLPP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C=O)Cl

Origin of Product

United States

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